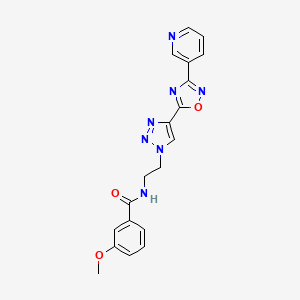
3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic compound with diverse applications in scientific research and industry Its structure is characterized by multiple rings, including a pyridine, an oxadiazole, and a triazole ring, connected to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
Nucleophilic substitution reactions to introduce the pyridine and oxadiazole rings.
Formation of the triazole ring through cycloaddition reactions.
Coupling reactions to attach the benzamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to maximize yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may be adapted to batch or continuous processes, incorporating scalable methods like flow chemistry. These methods ensure high efficiency, cost-effectiveness, and consistency in the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide can undergo various types of reactions, including:
Oxidation
Reduction
Substitution reactions
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Substitution reactions often utilize halogenated solvents and catalysts like palladium.
Major Products Formed: Depending on the reaction conditions, major products can include derivatives with modified functional groups, such as hydroxyl or amino groups.
Scientific Research Applications
Chemistry: The compound is utilized as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies. Biology: It serves as a probe in biochemical assays, helping to elucidate enzyme activities and interactions with biological macromolecules. Medicine: Its structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators for specific biological targets. Industry: The compound finds applications in the formulation of advanced materials, including polymers and nanomaterials with tailored properties.
Mechanism of Action
The compound's effects are mediated through its interaction with molecular targets, such as enzymes or receptors, often involving binding to specific active sites. This binding can modulate the activity of the target, leading to downstream biological effects. Pathways involved may include signal transduction cascades or metabolic pathways, which are crucial for its biological activities.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide stands out due to its unique combination of rings and functional groups, which confer distinct properties and reactivity. Similar compounds include:
3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzene.
4-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide.
These compounds share structural similarities but differ in their specific substitution patterns, influencing their chemical and biological behavior.
For more detailed and specific information, additional scientific literature and databases would be the go-to resources. This is just a snapshot to get the ball rolling!
Properties
IUPAC Name |
3-methoxy-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-28-15-6-2-4-13(10-15)18(27)21-8-9-26-12-16(23-25-26)19-22-17(24-29-19)14-5-3-7-20-11-14/h2-7,10-12H,8-9H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLKSJESICBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
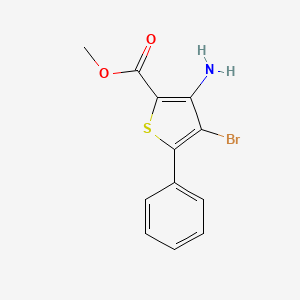
![N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)
![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)
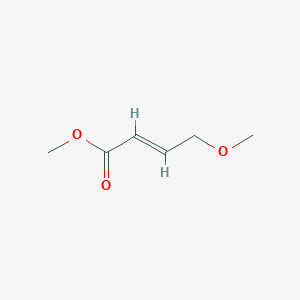
![N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide](/img/structure/B2766496.png)
![5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2766498.png)
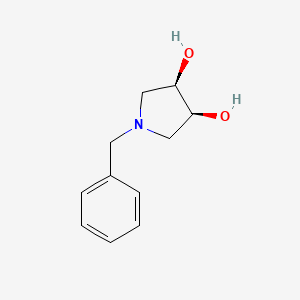
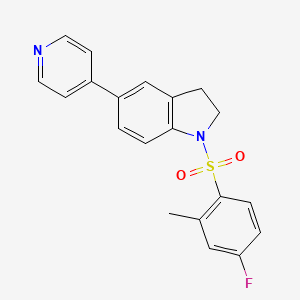
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2766503.png)
![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
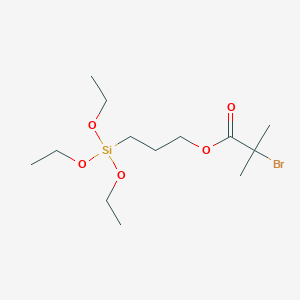
![Methyl (E)-4-[7a-(benzamidomethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2766509.png)
![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)
